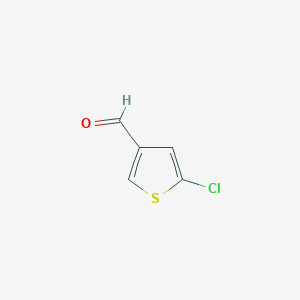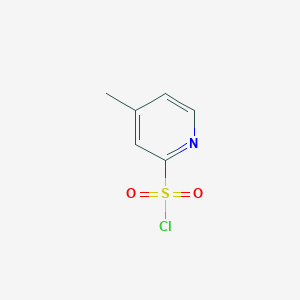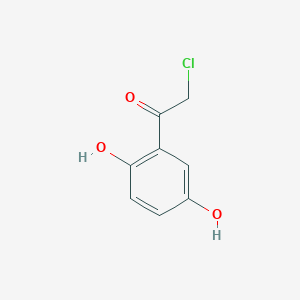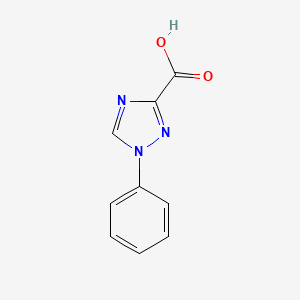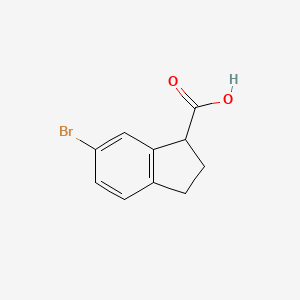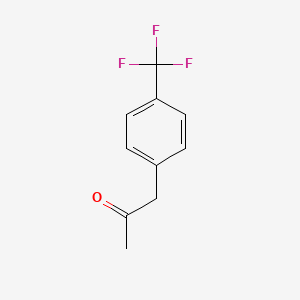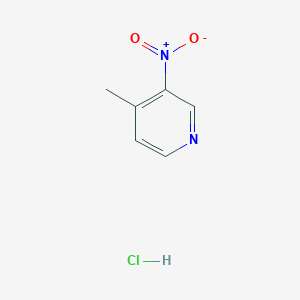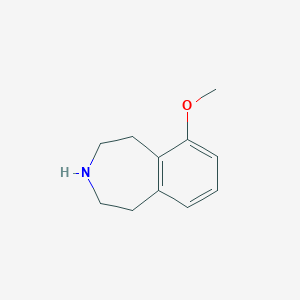
6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Übersicht
Beschreibung
6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, also known as 6-MeO-THBA, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of benzazepines and has been found to have a wide range of potential applications in the field of medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Cancer Agents
- Summary of the Application: This compound has been used in the design and synthesis of novel anti-cancer agents . By introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were synthesized .
- Methods of Application or Experimental Procedures: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
Application 2: Organic Intermediates
- Summary of the Application: 1,2,3,4-Tetrahydro-6-methoxyquinoline, a compound similar to “6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine”, is used as a chemical reagent and organic intermediate .
- Methods of Application or Experimental Procedures: This compound can be used in various chemical reactions as an intermediate to produce other chemicals .
- Results or Outcomes: The specific results or outcomes would depend on the particular chemical reaction in which this compound is used .
Application 3: Antibacterial Agents
- Summary of the Application: A novel compound, (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline, similar to “6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine”, was synthesized and evaluated for its antibacterial property .
- Methods of Application or Experimental Procedures: The compound was tested against eight pathogenic bacterial strains .
- Results or Outcomes: The strains that were most susceptible to the action of the compound at 25 μg ml −1 were Staphylococcus .
Application 4: Antiviral Agents
- Summary of the Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are similar to “6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine”, have been reported as antiviral agents .
- Methods of Application or Experimental Procedures: These compounds were tested for their inhibitory activity against influenza A .
- Results or Outcomes: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 5: Hydrogenated Benzazepines
- Summary of the Application: Hydrogenated benzazepines, which are similar to “6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine”, have been studied for their synthesis methods and biological properties .
- Methods of Application or Experimental Procedures: These compounds were synthesized and studied for their potential applications .
- Results or Outcomes: Benzazepines can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity and can act as sodium channel blockers .
Eigenschaften
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJPRJMBDTXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551236 | |
| Record name | 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
CAS RN |
90047-53-3 | |
| Record name | 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

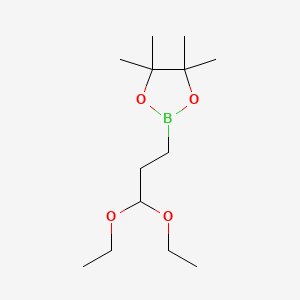
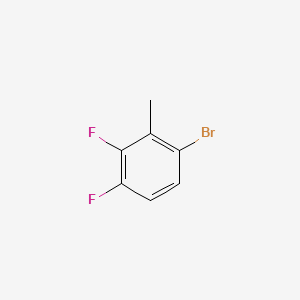
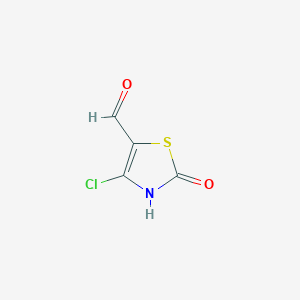
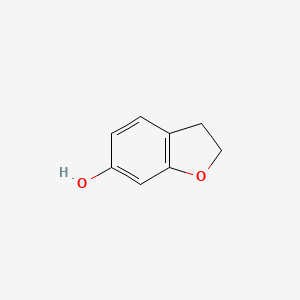
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
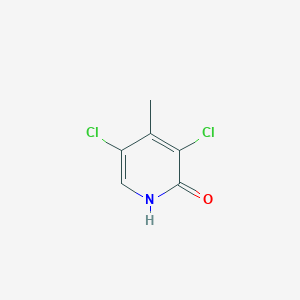
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
